HM95573 -

HM95573

Catalog Number: EVT-1533826
CAS Number:
Molecular Formula: C29H23ClN2O3S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HM95573 is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases, with potential antineoplastic activity. Upon administration, Raf kinase inhibitor HM95573 binds to and inhibits the B-Raf mutant V600E and C-Raf. Th
Source and Classification

Belvarafenib is synthesized to inhibit all three RAF isoforms: ARAF, BRAF, and CRAF. Its development is part of a broader effort to create effective treatments for cancers with aberrant RAS signaling, especially those with mutations in the BRAF gene. The compound has shown promise in preclinical studies and is undergoing clinical trials for its efficacy against various malignancies, including melanoma and lung cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of HM95573 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for the RAF inhibitory activity.
  2. Reactions: Key reactions include:
    • Amination: Introducing amino groups to enhance binding affinity to the kinase domain.
    • Coupling Reactions: Utilizing techniques such as Suzuki coupling or Buchwald-Hartwig amination to form complex structures.
  3. Purification: The final product undergoes purification through methods like column chromatography to isolate the desired compound from by-products.

The synthetic route is optimized for yield and purity, ensuring that the final product maintains its pharmacological activity .

Molecular Structure Analysis

Structure and Data

HM95573 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the RAF kinases. The molecular formula is C18H18F3N3OC_{18}H_{18}F_{3}N_{3}O, and its structure includes:

  • Aromatic Rings: These contribute to hydrophobic interactions with the target kinases.
  • Fluorinated Groups: The presence of trifluoromethyl groups enhances metabolic stability and binding affinity.

The three-dimensional conformation allows HM95573 to fit into the ATP-binding site of RAF kinases effectively, inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

HM95573 primarily acts through competitive inhibition of ATP binding at the active site of RAF kinases. The key chemical reactions involved include:

  1. Binding Interaction: The compound forms hydrogen bonds and hydrophobic interactions with key residues in the kinase domain, stabilizing its binding.
  2. Inhibition Mechanism: By occupying the ATP-binding site, HM95573 prevents phosphorylation events that activate downstream signaling pathways involved in cell proliferation.

This mechanism is crucial for its therapeutic effects, particularly in tumors with RAS mutations that typically exhibit resistance to conventional therapies .

Mechanism of Action

Process and Data

The mechanism of action for HM95573 involves several steps:

  1. Inhibition of RAF Activation: By binding to the inactive conformation of RAF kinases, HM95573 prevents their activation by upstream RAS proteins.
  2. Downstream Effects: This inhibition leads to reduced ERK signaling, which is vital for tumor growth and survival.
  3. Induction of Apoptosis: In sensitive cancer cells, this blockade triggers apoptotic pathways, leading to cell death.

Clinical studies have shown that HM95573 can effectively induce regression in tumors with specific BRAF mutations by reprogramming RAS signaling dynamics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HM95573 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 359.35 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining its formulation for clinical use and understanding its behavior in biological systems .

Applications

Scientific Uses

HM95573 has significant applications in oncology research:

  1. Cancer Treatment: It is being evaluated as a treatment option for various cancers, particularly those driven by RAS-RAF-MEK pathway abnormalities.
  2. Preclinical Studies: Researchers utilize HM95573 to study resistance mechanisms in cancer cells and develop combination therapies that enhance its efficacy.
  3. Biomarker Development: Ongoing studies aim to identify biomarkers that predict patient response to HM95573 treatment.

The potential of HM95573 as a therapeutic agent underscores its importance in advancing cancer treatment strategies targeting mutant RAS-RAF pathways .

Introduction to HM95573 (Belvarafenib)

Discovery and Development of Pan-RAF Inhibitors

The discovery trajectory of belvarafenib originated from systematic efforts to overcome intrinsic and acquired resistance mechanisms plaguing first-generation BRAF inhibitors. Conventional BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) demonstrate compelling clinical activity exclusively in BRAF V600-mutant tumors but paradoxically activate the MAPK pathway in cells with wild-type BRAF or those harboring non-V600 mutations [5]. This paradoxical activation occurs because these inhibitors (classified as αC-helix OUT/DFG-IN or "CODI" inhibitors) selectively inhibit monomeric BRAFV600E but promote dimerization of RAF isoforms in the presence of active RAS signaling – a common feature in NRAS-mutant tumors and those with upstream RTK activation [5] [6].

Belvarafenib emerged from rational drug design focused on structural stabilization of RAF dimers. Unlike first-generation inhibitors, belvarafenib binds RAF kinases in the αC-helix IN/DFG-OUT ("CIDO") conformation, effectively inhibiting both monomers and dimers with minimal paradoxical activation [5] [6]. This mechanistic distinction positioned it as a promising therapeutic for malignancies driven by diverse RAS/RAF alterations beyond BRAFV600E. Preclinical characterization demonstrated potent activity against BRAF wild-type dimers, BRAF fusion proteins, and NRAS mutants – all poorly addressed by existing RAF inhibitors [2] [5]. The compound entered phase I clinical trials (NCT03118817) in 2017, with subsequent expansion to combination studies with MEK inhibitors and applications in molecularly defined solid tumors and leukemias [3] [6].

Structural and Biochemical Classification of HM95573

Belvarafenib (chemical name: 4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide) has a molecular weight of 478.93 g/mol and the formula C₂₃H₁₆ClFN₆OS [1] [7] [8]. Its type II kinase inhibitor binding mode stabilizes the CIDO conformation, allowing high-affinity interaction with both protomers in RAF homodimers (BRAF:BRAF, CRAF:CRAF) and heterodimers (BRAF:CRAF) [5] [6]. This contrasts sharply with type I inhibitors (vemurafenib, dabrafenib) that bind the active αC-helix OUT conformation and exhibit negative binding cooperativity in dimeric complexes.

Biochemically, belvarafenib functions as a potent ATP-competitive pan-RAF inhibitor with low nanomolar IC₅₀ values across RAF isoforms:

  • B-RAF: 56 nM
  • B-RAFV600E: 7 nM
  • C-RAF: 5 nM [2] [8]

Table 1: Biochemical Potency Profile of Belvarafenib

Target KinaseIC₅₀ (nM)Significance
B-RAFV600E7High potency against common oncogenic BRAF mutant
C-RAF5Most potently inhibited RAF isoform
Wild-type B-RAF56Activity against non-mutated BRAF
FMS10Secondary target with potential therapeutic implications
DDR123Discoidin domain receptor tyrosine kinase
DDR244Discoidin domain receptor tyrosine kinase

Beyond RAF kinases, belvarafenib exhibits significant activity against FMS (CSF-1R, IC₅₀ = 10 nM), DDR1 (IC₅₀ = 23 nM), and DDR2 (IC₅₀ = 44 nM) [2] [8]. The inhibition of DDR kinases (discoidin domain receptors) may contribute to anti-metastatic effects by modulating tumor microenvironment interactions, though this remains an area of ongoing investigation. The compound demonstrates favorable pharmaceutical properties including oral bioavailability and stability suitable for twice-daily dosing in clinical settings (450 mg BID) [3].

Role in Targeting Oncogenic RAS/MAPK Pathway Dysregulation

The RAS/MAPK pathway represents one of the most frequently dysregulated signaling cascades in human cancers, driven by mutations in NRAS, KRAS, HRAS, BRAF, and upstream receptor tyrosine kinases [3] [5]. Belvarafenib exerts its anti-tumor effects through dual-pathway suppression:

  • RAF-Dimer Disruption: By binding the DFG-OUT conformation with high affinity, belvarafenib effectively inhibits signal transmission through both homo- and heterodimeric RAF complexes. This is particularly critical in tumors with:
  • NRAS mutations: Where activated NRAS-GTP promotes CRAF homodimerization and BRAF-CRAF heterodimerization
  • BRAF Class II mutations (e.g., K601E, L597V): Which exhibit intermediate kinase activity and function predominantly as dimers
  • BRAF Class III mutations (e.g., G466V, D594G): Which display low kinase activity but hyperactivate CRAF through dimerization [5] [6]
  • RAF fusion proteins: Such as KIAA1549-BRAF, which form constitutively active dimers independent of RAS regulation [6]
  • Feedback Loop Mitigation: Conventional RAF inhibitors relieve ERK-mediated negative feedback on receptor tyrosine kinases (RTKs), causing rapid pathway reactivation. Belvarafenib's pan-RAF activity demonstrates superior pathway suppression durability in preclinical models, maintaining ERK phosphorylation inhibition despite RTK upregulation [5] [6].

Table 2: Belvarafenib Activity Across Molecular Subtypes in Clinical/Preclinical Studies

Molecular AlterationCategoryObserved ActivityEvidence Source
NRAS Q61 mutationsRAS mutantDisease control in 50% of melanoma patients [3]
BRAF fusionsFusion60% ORR (9/15 patients) in EAP [3] [6]
BRAF Class II mutationsNon-V600 BRAFLimited activity as monotherapy [6]
BRAF Class III mutationsNon-V600 BRAFRequires combination with MEK inhibitors [6]
BRAF V600EClass I BRAFPotent biochemical inhibition (IC₅₀=7nM) [2] [8]

The therapeutic significance of belvarafenib is underscored by molecular epidemiology studies in melanoma. Next-generation sequencing analyses revealed that among East Asian melanoma patients:

  • RAS/RTK pathway alterations predominate (22.4% BRAF, 17.7% NRAS mutation rates)
  • RAF fusions were identified in approximately 3.6% of cases (6 BRAF and 1 RAF1 fusion) – alterations undetectable by conventional PCR methods [3]. This molecular landscape creates a compelling therapeutic niche for belvarafenib, particularly in acral and mucosal melanomas where BRAF V600E prevalence is lower than in cutaneous subtypes.

Properties

Product Name

HM95573

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Synonyms

HM95573; HM-95573; HM 95573.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.